N-(3-chlorophenyl)-10-undecenamide
Description
N-(3-chlorophenyl)-10-undecenamide is an amide derivative characterized by a 10-undecenamide chain (an 11-carbon aliphatic chain with a terminal double bond) and a 3-chlorophenyl substituent on the amide nitrogen. The chlorine atom on the phenyl ring enhances lipophilicity, which may influence membrane permeability and biological activity .
Properties
Molecular Formula |
C17H24ClNO |
|---|---|
Molecular Weight |
293.8 g/mol |
IUPAC Name |
N-(3-chlorophenyl)undec-10-enamide |
InChI |
InChI=1S/C17H24ClNO/c1-2-3-4-5-6-7-8-9-13-17(20)19-16-12-10-11-15(18)14-16/h2,10-12,14H,1,3-9,13H2,(H,19,20) |
InChI Key |
RGKUGEZIHWARND-UHFFFAOYSA-N |
SMILES |
C=CCCCCCCCCC(=O)NC1=CC(=CC=C1)Cl |
Canonical SMILES |
C=CCCCCCCCCC(=O)NC1=CC(=CC=C1)Cl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares N-(3-chlorophenyl)-10-undecenamide with structurally related amides, focusing on molecular properties, substituents, and applications:
Key Observations:
Structural Variations :
- Undecenamide Chain : Common to all compounds, providing a hydrophobic backbone. The terminal double bond may enable polymerization or functionalization .
- Substituent Effects :
- 3-Chlorophenyl : Increases lipophilicity (logP ~5 estimated) compared to polar groups like hydroxyethyl (logP ~2.5 for Undecylenamide MEA) .
Applications: Antimicrobial Agents: Undecylenamide MEA’s efficacy is attributed to its hydroxyethyl group, while the chlorophenyl analog may offer broader-spectrum activity due to higher lipophilicity . Polymer Synthesis: The 3-chlorophenyl group in 3-chloro-N-phenyl-phthalimide stabilizes polymer backbones; this compound could serve as a flexible monomer . Drug Design: Pyrimidinyl and morpholinoethyl derivatives are explored in pharmaceuticals; the chlorophenyl variant may target lipid-rich environments (e.g., cell membranes) .
Safety Considerations :
- Chlorinated aromatic compounds (e.g., 3-chlorobenzaldehyde) often require precautions against skin/eye irritation . Similar handling may apply to this compound.
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